2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 2-amino-3-cyano-4H-chromenes and 2-amino-4H-pyran-3-carbonitriles. Compared to these, 2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H20N4/c1-22(2)13-9-7-12(8-10-13)17-14-5-3-4-6-16(14)21-18(20)15(17)11-19/h7-10H,3-6H2,1-2H3,(H2,20,21) |
InChI Key |
BDXUMGFNMIQGFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N |
Origin of Product |
United States |
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